(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Description
The compound (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a hybrid heterocyclic molecule featuring a pyrrolidine core substituted with a 3-methyl-1,2,4-oxadiazole ring and a phenyl group. The methanone bridge links this structure to a 1,3,5-trimethylpyrazole moiety. This architecture combines pharmacophores known for diverse bioactivities:
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-12-18(13(2)24(4)22-12)20(26)25-10-16(15-8-6-5-7-9-15)17(11-25)19-21-14(3)23-27-19/h5-9,16-17H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWGWBFCODBEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a hybrid structure that combines elements of oxadiazole and pyrazole moieties. These structural features are known for their diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Oxadiazole Ring: Known for its role in drug design due to its ability to interact with various biological targets.
- Pyrazole Moiety: Often associated with anti-inflammatory and anticancer activities.
Anticancer Activity
The oxadiazole scaffold has been extensively studied for its potential as an anticancer agent. Research indicates that compounds containing oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the mechanism of action involving the inhibition of key enzymes such as thymidylate synthase and histone deacetylase (HDAC) , which are crucial for cancer cell proliferation and survival .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10.5 | HDAC Inhibition |
| Compound B | HeLa (Cervical) | 15.2 | Thymidylate Synthase Inhibition |
| Target Compound | A549 (Lung) | 8.7 | Dual Inhibition of HDAC and Thymidylate Synthase |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. The presence of both oxadiazole and pyrazole rings enhances its interaction with microbial enzymes, leading to effective inhibition of bacterial growth.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli . The target compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound targets critical enzymes involved in DNA synthesis and repair.
- Receptor Modulation: It may modulate receptor activity linked to cell signaling pathways important in cancer progression.
- Oxidative Stress Induction: Increased reactive oxygen species (ROS) generation leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound’s uniqueness lies in its fusion of oxadiazole and pyrazole motifs. Below is a comparative analysis with hypothetical analogs based on functional group relevance:
Key Observations:
Pharmacological Potential
- Cancer Therapeutics: Compounds like erastin, which induce ferroptosis in oral squamous cell carcinoma (OSCC), share targetable electrophilic features with oxadiazoles. The target compound’s oxadiazole moiety might similarly interact with redox pathways .
- Agrochemical Applications: Pyrazole-containing insecticides (e.g., fipronil analogs) rely on substituent patterns for potency. The trimethylpyrazole group here may reduce non-target toxicity compared to halogenated variants .
Research Findings and Data Gaps
Bioactivity Hypotheses
Limitations in Current Evidence
The provided evidence lacks direct data on this compound’s physicochemical properties (e.g., solubility, logP) or in vitro/in vivo efficacy. Future studies should prioritize:
- Kinase Inhibition Assays : To validate theoretical targets.
- Therapeutic Index Evaluation: Comparing cytotoxicity in OSCC vs. normal cells, leveraging platforms like 3D vascularized hydrogels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
